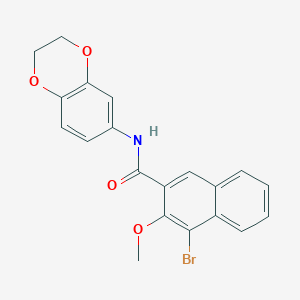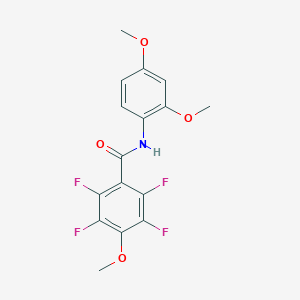![molecular formula C23H28N4O2S B251069 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-pentanoylthiourea](/img/structure/B251069.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-pentanoylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-pentanoylthiourea, commonly known as BPTU, is a synthetic compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases. BPTU is a potent inhibitor of several enzymes, including acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in the formation of cholesterol esters.
作用機序
BPTU inhibits N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-pentanoylthiourea by binding to the active site of the enzyme, which prevents the formation of cholesterol esters. This leads to a decrease in the accumulation of cholesterol in the arterial wall, which reduces the risk of atherosclerosis.
Biochemical and Physiological Effects:
BPTU has been shown to reduce the accumulation of cholesterol in the arterial wall, which reduces the risk of atherosclerosis. It has also been suggested to have potential therapeutic applications in obesity and diabetes. BPTU has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
BPTU has several advantages for lab experiments. It is a potent inhibitor of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-pentanoylthiourea, which makes it an excellent tool for studying the role of this compound in various diseases. BPTU is also relatively stable and easy to synthesize, which makes it a cost-effective tool for lab experiments. However, BPTU has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on this compound. Additionally, BPTU has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of BPTU. One direction is to investigate the potential therapeutic applications of BPTU in obesity and diabetes. Another direction is to study the effects of BPTU in animal models of atherosclerosis. Additionally, the development of more potent and selective inhibitors of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-pentanoylthiourea may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成法
BPTU can be synthesized by the reaction of 4-benzoyl-1-piperazinecarboxylic acid with pentanoyl isothiocyanate in the presence of a base. The reaction yields BPTU as a white crystalline solid with a melting point of 174-176 °C.
科学的研究の応用
BPTU has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, obesity, and diabetes. It has been shown to inhibit N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-pentanoylthiourea, which is involved in the formation of cholesterol esters. Inhibition of this compound has been suggested to reduce the risk of atherosclerosis by reducing the accumulation of cholesterol in the arterial wall.
特性
分子式 |
C23H28N4O2S |
|---|---|
分子量 |
424.6 g/mol |
IUPAC名 |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C23H28N4O2S/c1-2-3-13-21(28)25-23(30)24-19-11-7-8-12-20(19)26-14-16-27(17-15-26)22(29)18-9-5-4-6-10-18/h4-12H,2-3,13-17H2,1H3,(H2,24,25,28,30) |
InChIキー |
KYTMOOSJNIZTMB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)


![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
